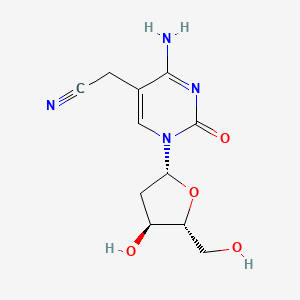
5-(Cyanomethyl)-2'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyanomethyl)-2’-deoxycytidine is a modified nucleoside analog that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is structurally related to cytidine, a nucleoside that is a fundamental building block of RNA and DNA. The modification at the 5-position with a cyanomethyl group introduces distinct chemical characteristics that can be exploited in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyanomethyl)-2’-deoxycytidine typically involves the modification of 2’-deoxycytidine. One common method includes the introduction of the cyanomethyl group at the 5-position of the cytidine ring. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired position.
Protection of the Hydroxyl Groups: The hydroxyl groups of 2’-deoxycytidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of the Cyanomethyl Group: The protected nucleoside is then reacted with a cyanomethylating agent, such as cyanomethyl bromide, under basic conditions to introduce the cyanomethyl group at the 5-position.
Deprotection: The protecting groups are removed to yield the final product, 5-(Cyanomethyl)-2’-deoxycytidine.
Industrial Production Methods
Industrial production of 5-(Cyanomethyl)-2’-deoxycytidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(Cyanomethyl)-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form carboxyl derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other reduced forms.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Scientific Research Applications
5-(Cyanomethyl)-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: Employed in the study of DNA and RNA modifications and their effects on genetic expression and stability.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(Cyanomethyl)-2’-deoxycytidine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The cyanomethyl group can disrupt base pairing and hydrogen bonding, leading to errors in replication and transcription. This can result in the inhibition of cell proliferation, making it a potential candidate for antiviral and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
5-Methylcytidine: Similar structure but with a methyl group instead of a cyanomethyl group.
5-Fluorocytidine: Contains a fluorine atom at the 5-position, used as an anticancer agent.
5-Azacytidine: Contains a nitrogen atom in place of the carbon at the 5-position, used in epigenetic research and cancer treatment.
Uniqueness
5-(Cyanomethyl)-2’-deoxycytidine is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions and reactions that are not possible with other similar compounds, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
919360-77-3 |
|---|---|
Molecular Formula |
C11H14N4O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C11H14N4O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h4,7-9,16-17H,1,3,5H2,(H2,13,14,18)/t7-,8+,9+/m0/s1 |
InChI Key |
ADTUYFILUJEVOR-DJLDLDEBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CC#N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)CC#N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















